Tmd D-form [MI]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tmd D-form [MI] is a chemical compound with the molecular formula C13H24O. It is a stereoisomer with defined stereocenters, making it a compound of interest in various scientific fields
Vorbereitungsmethoden
The synthesis of Tmd D-form [MI] involves several steps. One common synthetic route includes the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions typically involve the use of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures . Industrial production methods may vary, but they generally follow similar principles, optimizing the reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
Tmd D-form [MI] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield different alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a chiral building block for the synthesis of more complex molecules . In biology, it has been investigated for its effects on cellular processes and its potential as a biochemical tool . In medicine, research has focused on its potential therapeutic properties, including its ability to inhibit certain enzymes involved in disease pathways . Additionally, the compound has industrial applications, such as in the production of fragrances and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Tmd D-form [MI] involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cholesterol biosynthesis in certain cell lines by targeting key enzymes in the biosynthetic pathway . The compound’s unique structure allows it to bind to these enzymes and modulate their activity, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tmd D-form [MI] can be compared to other similar compounds, such as 4,4,10beta-Trimethyl-trans-decal-3beta-ol, (-)- and other stereoisomers with similar structures . These compounds share some chemical properties but differ in their stereochemistry, which can lead to variations in their biological activity and applications. The uniqueness of Tmd D-form [MI] lies in its specific stereochemistry, which can influence its interactions with molecular targets and its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
68035-44-9 |
---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
(2R,4aR,8aS)-1,1,4a-trimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H24O/c1-12(2)10-6-4-5-8-13(10,3)9-7-11(12)14/h10-11,14H,4-9H2,1-3H3/t10-,11-,13-/m1/s1 |
InChI-Schlüssel |
KNLXUOXPWXEJME-NQBHXWOUSA-N |
Isomerische SMILES |
C[C@]12CCCC[C@@H]1C([C@@H](CC2)O)(C)C |
SMILES |
CC1(C2CCCCC2(CCC1O)C)C |
Kanonische SMILES |
CC1(C2CCCCC2(CCC1O)C)C |
Synonyme |
4,4,10-trimethyl-trans-decal-3-ol 4,4,10-trimethyl-trans-decal-3-ol, ((2alpha,4aalpha,8abeta)-(+-))-isomer 4,4,10-trimethyl-trans-decal-3-ol, (2R-(2alpha,4aalpha,8abeta))-isomer 4,4,10-trimethyl-trans-decal-3-ol, (2S-(2alpha,4aalpha,8abeta))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.